(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride
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Overview
Description
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3 It is a derivative of imidazo[1,2-a]pyridine, a class of nitrogen-containing fused heterocyclic compounds
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target the phosphatidylinositol 3-kinase (pi3k) signaling pathway .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by inhibiting the pi3k signaling pathway .
Biochemical Pathways
The compound potentially affects the PI3K signaling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis. Therefore, inhibitors of this pathway have attracted significant interest for the treatment of cancer .
Result of Action
Compounds with similar structures have shown submicromolar inhibitory activity against various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Amination: The methanamine group is introduced at the 6-position through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
Uniqueness
(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(3-methylimidazo[1,2-a]pyridin-6-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-5-11-9-3-2-8(4-10)6-12(7)9;;/h2-3,5-6H,4,10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTHCMNPZMLVOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857330 |
Source
|
Record name | 1-(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216132-36-3 |
Source
|
Record name | 1-(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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